3-[(3-Methoxyphenoxy)methyl]benzohydrazide
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Overview
Description
3-[(3-Methoxyphenoxy)methyl]benzohydrazide is a chemical compound with the molecular formula C15H16N2O3 and a molecular weight of 272.3 g/mol It is known for its unique structure, which includes a benzohydrazide moiety linked to a methoxyphenoxy group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxyphenoxy)methyl]benzohydrazide typically involves the reaction of 3-methoxyphenol with formaldehyde to form 3-(3-methoxyphenoxy)methanol. This intermediate is then reacted with benzohydrazide under suitable conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing techniques, ensuring the purity and consistency of the compound. Quality control measures are implemented to monitor the reaction conditions and the final product’s specifications .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methoxyphenoxy)methyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions result in various substituted benzohydrazides .
Scientific Research Applications
3-[(3-Methoxyphenoxy)methyl]benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-Methoxyphenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-[(3-Methoxyphenoxy)methyl]benzoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide.
3-[(3-Methoxyphenoxy)methyl]benzaldehyde: Contains an aldehyde group in place of the hydrazide.
3-[(3-Methoxyphenoxy)methyl]benzyl alcohol: Features a hydroxyl group instead of the hydrazide.
Uniqueness
3-[(3-Methoxyphenoxy)methyl]benzohydrazide is unique due to its hydrazide group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from similar compounds that lack the hydrazide functionality .
Properties
IUPAC Name |
3-[(3-methoxyphenoxy)methyl]benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-6-3-7-14(9-13)20-10-11-4-2-5-12(8-11)15(18)17-16/h2-9H,10,16H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOLHXFCTFFEHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CC(=CC=C2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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